ethyl 2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
Description
Ethyl 2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a heterocyclic compound featuring a bicyclic thiazolo[5,4-c]pyridine core fused with a dihydrothiazole ring. The molecule is substituted at position 2 with a thiophene-2-carboxamido group and at position 5 with an ethyl carboxylate ester.
Properties
IUPAC Name |
ethyl 2-(thiophene-2-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-2-20-14(19)17-6-5-9-11(8-17)22-13(15-9)16-12(18)10-4-3-7-21-10/h3-4,7H,2,5-6,8H2,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJFWZBKVVGXHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a synthetic compound that belongs to a class of heterocyclic molecules known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a complex structure characterized by several fused rings and functional groups. Its molecular formula is with a molecular weight of 421.91 g/mol. The structure includes:
- Fused Rings : A thiazolo[5,4-c]pyridine ring and a thiophene ring.
- Functional Groups : An ethyl ester group, a carboxamide group, and a chlorine substituent.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antibacterial activity. For instance, derivatives of thiazoles have shown potent antibacterial effects against various strains of bacteria. Notably:
- Activity Against Gram-positive Bacteria : Compounds have demonstrated Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range against pathogens like Staphylococcus aureus and Streptococcus pneumoniae .
- Mechanism of Action : The compounds are believed to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .
Anticancer Potential
The thiazolo-pyridine framework is often associated with anticancer properties. Some studies suggest that this compound may interfere with cancer cell proliferation through various mechanisms:
- Inhibition of Tumor Growth : Preliminary studies indicate that certain derivatives can inhibit the growth of cancer cell lines .
- Selectivity : The selectivity towards cancer cells over normal cells has been noted, suggesting potential for therapeutic applications .
Case Studies
- Study on Antibacterial Activity :
-
Anticancer Activity Assessment :
- Objective : To assess the cytotoxic effects on various cancer cell lines.
- Results : Compounds demonstrated IC50 values indicating potent cytotoxicity against specific cancer types while showing minimal toxicity to normal cells .
Data Table
| Biological Activity | MIC (μg/mL) | IC50 (μM) | Target |
|---|---|---|---|
| Staphylococcus aureus | 0.008 | N/A | Bacterial |
| Streptococcus pneumoniae | 0.03 | N/A | Bacterial |
| Cancer Cell Line A | N/A | 12 | Cancer |
| Cancer Cell Line B | N/A | 8 | Cancer |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Thiazolo[5,4-c]Pyridine Core
The thiazolo[5,4-c]pyridine scaffold is highly modular, with key differences arising from substituents at positions 2 and 3.
Table 1: Key Structural Analogs and Their Properties
| Compound Name | Substituent (Position 2) | Position 5 Group | Molecular Formula | CAS No. | Similarity Score* |
|---|---|---|---|---|---|
| Ethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate | Amino | Ethyl carboxylate | C₁₁H₁₅N₃O₂S | 365996-05-0 | 0.93 |
| tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate | Amino | tert-Butyl carboxylate | C₁₅H₂₁N₃O₂S | 1253415-55-2 | 0.90 |
| Ethyl 2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate | Thiophene-2-carboxamido | Ethyl carboxylate | C₁₆H₁₇N₃O₃S₂ | Not Provided | N/A |
| tert-Butyl 2-(4-isopropoxybenzamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate | 4-Isopropoxybenzamido | tert-Butyl carboxylate | C₂₁H₂₇N₃O₄S | 2375541-45-8 | N/A |
*Similarity scores calculated using Tanimoto coefficients based on structural fingerprints .
Key Observations :
- Position 5 : Ethyl carboxylates (e.g., target compound) exhibit lower steric hindrance and higher solubility in polar solvents compared to tert-butyl esters, which are bulkier and more lipophilic .
Example Syntheses:
Target Compound: Likely synthesized via HCTU/DiPEA-mediated coupling of thiophene-2-carboxylic acid to an ethyl 2-amino-thiazolo[5,4-c]pyridine precursor, analogous to methods used for fluorenylmethyl-protected analogs .
tert-Butyl Analogs: Employ Boc-protected intermediates (e.g., tert-butyl 2-amino derivatives) followed by TFA deprotection and subsequent amide coupling with HATU/DIPEA, achieving yields >85% .
Ethyl 2-Amino Derivative: Synthesized from bromopiperidinone intermediates, with purification via column chromatography (pentane/ethyl acetate gradients) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
